Cas no 899932-86-6 (N-(4-bromo-3-methylphenyl)-2-{5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-ylsulfanyl}acetamide)

N-(4-bromo-3-methylphenyl)-2-{5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-ylsulfanyl}acetamide is a brominated acetamide derivative featuring a substituted imidazole core. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals or agrochemicals due to its structurally diverse functional groups. The presence of bromine atoms enhances reactivity for further cross-coupling reactions, while the imidazole-thioether linkage contributes to its stability and versatility. Its well-defined molecular architecture makes it suitable for targeted modifications in medicinal chemistry research. The compound's purity and synthetic reproducibility are critical for consistent performance in experimental applications.
N-(4-bromo-3-methylphenyl)-2-{5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-ylsulfanyl}acetamide structure
899932-86-6 structure
商品名:N-(4-bromo-3-methylphenyl)-2-{5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-ylsulfanyl}acetamide
CAS番号:899932-86-6
MF:C20H19Br2N3OS
メガワット:509.257361650467
CID:6450914
PubChem ID:22428898

N-(4-bromo-3-methylphenyl)-2-{5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(4-bromo-3-methylphenyl)-2-{5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-ylsulfanyl}acetamide
    • 899932-86-6
    • N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide
    • N-(4-bromo-3-methylphenyl)-2-((5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide
    • F3168-0789
    • AKOS001793833
    • N-(4-bromo-3-methylphenyl)-2-[5-(4-bromophenyl)-2,2-dimethylimidazol-4-yl]sulfanylacetamide
    • インチ: 1S/C20H19Br2N3OS/c1-12-10-15(8-9-16(12)22)23-17(26)11-27-19-18(24-20(2,3)25-19)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3,(H,23,26)
    • InChIKey: HAHCGMKKPDSZSL-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C1C(=NC(C)(C)N=1)SCC(NC1=CC=C(C(C)=C1)Br)=O

計算された属性

  • せいみつぶんしりょう: 508.95951g/mol
  • どういたいしつりょう: 506.96156g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 614
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.3
  • トポロジー分子極性表面積: 79.1Ų

N-(4-bromo-3-methylphenyl)-2-{5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-ylsulfanyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3168-0789-3mg
N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide
899932-86-6 90%+
3mg
$63.0 2023-05-18
Life Chemicals
F3168-0789-25mg
N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide
899932-86-6 90%+
25mg
$109.0 2023-05-18
Life Chemicals
F3168-0789-75mg
N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide
899932-86-6 90%+
75mg
$208.0 2023-05-18
Life Chemicals
F3168-0789-15mg
N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide
899932-86-6 90%+
15mg
$89.0 2023-05-18
Life Chemicals
F3168-0789-50mg
N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide
899932-86-6 90%+
50mg
$160.0 2023-05-18
Life Chemicals
F3168-0789-20μmol
N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide
899932-86-6 90%+
20μl
$79.0 2023-05-18
Life Chemicals
F3168-0789-1mg
N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide
899932-86-6 90%+
1mg
$54.0 2023-05-18
Life Chemicals
F3168-0789-10mg
N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide
899932-86-6 90%+
10mg
$79.0 2023-05-18
Life Chemicals
F3168-0789-5μmol
N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide
899932-86-6 90%+
5μl
$63.0 2023-05-18
Life Chemicals
F3168-0789-2mg
N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide
899932-86-6 90%+
2mg
$59.0 2023-05-18

N-(4-bromo-3-methylphenyl)-2-{5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-ylsulfanyl}acetamide 関連文献

N-(4-bromo-3-methylphenyl)-2-{5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-ylsulfanyl}acetamideに関する追加情報

Research Brief on N-(4-bromo-3-methylphenyl)-2-{5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-ylsulfanyl}acetamide (CAS: 899932-86-6)

Recent studies have highlighted the potential of N-(4-bromo-3-methylphenyl)-2-{5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-ylsulfanyl}acetamide (CAS: 899932-86-6) as a promising compound in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention for its potential therapeutic applications, particularly in the modulation of specific biological pathways. The compound's dual bromophenyl and imidazole moieties suggest a versatile interaction profile with various biological targets, making it a subject of intense investigation.

One of the key areas of research focuses on the compound's mechanism of action. Preliminary in vitro studies indicate that N-(4-bromo-3-methylphenyl)-2-{5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-ylsulfanyl}acetamide exhibits significant inhibitory activity against certain enzymes involved in inflammatory and proliferative pathways. These findings are supported by molecular docking simulations, which predict strong binding affinities to the active sites of these enzymes. Such properties position this compound as a potential candidate for the development of novel anti-inflammatory or anti-cancer agents.

Further investigations have explored the pharmacokinetic and pharmacodynamic properties of this compound. Recent pharmacokinetic studies in animal models have demonstrated favorable absorption and distribution profiles, with notable stability in plasma. However, challenges remain in optimizing its metabolic stability and reducing potential off-target effects. Advanced formulation strategies, including nanoparticle-based delivery systems, are being explored to enhance the compound's bioavailability and therapeutic efficacy.

In addition to its therapeutic potential, the synthetic pathways for N-(4-bromo-3-methylphenyl)-2-{5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-ylsulfanyl}acetamide have been refined to improve yield and purity. Recent publications describe innovative catalytic methods that streamline the synthesis of the imidazole core, reducing the reliance on hazardous reagents and minimizing byproduct formation. These advancements are critical for scaling up production and facilitating further preclinical and clinical studies.

The safety profile of this compound is another critical area of research. Toxicological assessments in preclinical models have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in vital organs. However, long-term toxicity studies are still underway to ensure its suitability for human trials. These studies are essential for addressing regulatory requirements and ensuring patient safety in future clinical applications.

Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of these findings into practical applications. Several patents have been filed recently, covering the compound's use in various therapeutic areas, including oncology and autoimmune diseases. These developments underscore the growing interest in N-(4-bromo-3-methylphenyl)-2-{5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-ylsulfanyl}acetamide as a potential drug candidate.

In conclusion, N-(4-bromo-3-methylphenyl)-2-{5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-ylsulfanyl}acetamide (CAS: 899932-86-6) represents a promising avenue for drug discovery, with its unique structural and functional properties offering multiple therapeutic opportunities. Ongoing research aims to address the remaining challenges in its development, paving the way for its potential clinical application. Future studies will likely focus on optimizing its pharmacological profile and exploring its efficacy in disease-specific models.

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